4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a bromophenyl group, a dimethylphenyl group, and a carboxamide group attached to it .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic substitution, nucleophilic substitution, or condensation with aldehydes and ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a bromine atom might make it relatively heavy and possibly reactive. The carboxamide group could form hydrogen bonds, affecting its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Activity
4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is involved in the synthesis of various biologically active compounds. For instance, its derivatives have been synthesized for their potential as antimicrobial agents. Some of these compounds exhibited significant inhibition of bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008). Similarly, its derivatives have been studied for antifungal activity against Candida Albicans (Zamaraeva et al., 2015).
Structural and Conformational Analysis
The molecular structure and conformation of compounds like this compound have been extensively analyzed using techniques like X-ray crystallography and quantum chemical calculations. These studies reveal important insights into their molecular conformations, which are crucial for understanding their chemical behavior and potential biological activity (Memarian et al., 2013).
Catalysis in Synthesis
This compound is also used in catalysis for the synthesis of various chemical compounds. For example, sodium hydrogen sulfate has been used as a catalyst for synthesizing derivatives of this compound via the Biginelli reaction, demonstrating moderate to high yields (Gein et al., 2018).
Antidiabetic Screening
In the field of pharmacology, derivatives of this compound have been synthesized and evaluated for their in vitro antidiabetic activity. Such studies are essential in the search for new and effective antidiabetic agents (Lalpara et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJZPBGBIJODJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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